N-[(3-fluoro-4-methylphenyl)methyl]cyclopropanamine
Overview
Description
N-[(3-fluoro-4-methylphenyl)methyl]cyclopropanamine is an organic compound with the molecular formula C₁₁H₁₄FN It is characterized by the presence of a cyclopropane ring attached to an amine group, which is further connected to a benzyl group substituted with a fluorine and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-fluoro-4-methylphenyl)methyl]cyclopropanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluoro-4-methylbenzyl chloride and cyclopropanamine.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 3-fluoro-4-methylbenzyl chloride is reacted with cyclopropanamine in the presence of the base, leading to the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(3-fluoro-4-methylphenyl)methyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, basic or acidic conditions depending on the desired product.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted amines or other functionalized derivatives.
Scientific Research Applications
N-[(3-fluoro-4-methylphenyl)methyl]cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including its effects on various biological pathways.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(3-fluoro-4-methylphenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[(3-fluoro-4-methylphenyl)methyl]cyclopropanamine: Unique due to the presence of both a fluorine and a methyl group on the benzyl ring.
N-[(3-chloro-4-methylphenyl)methyl]cyclopropanamine: Similar structure but with a chlorine substituent instead of fluorine.
N-[(3-fluoro-4-methylphenyl)methyl]cyclobutanamine: Similar structure but with a cyclobutane ring instead of cyclopropane.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of a cyclopropane ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[(3-fluoro-4-methylphenyl)methyl]cyclopropanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c1-8-2-3-9(6-11(8)12)7-13-10-4-5-10/h2-3,6,10,13H,4-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCVGKHDCRRNLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC2CC2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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